molecular formula C13H22N2O2 B1351559 (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-54-6

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B1351559
CAS No.: 626208-54-6
M. Wt: 238.33 g/mol
InChI Key: LIGNTDBLRSBSHP-UHFFFAOYSA-N
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Description

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a furan ring substituted with a methyl group and a morpholine ring connected via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include furan-2-carboxylic acid derivatives.

    Reduction: Products include tetrahydrofuran derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both a furan ring and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12-3-4-13(17-12)11-14-5-2-6-15-7-9-16-10-8-15/h3-4,14H,2,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNTDBLRSBSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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